![molecular formula C14H11N3O B14184703 Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- CAS No. 858116-82-2](/img/structure/B14184703.png)
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group at the 4-position and a phenyl group attached to the methanone moiety further enhances its chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenyl Group: The phenyl group can be attached via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity and efficiency .
Analyse Chemischer Reaktionen
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also exhibit significant biological activities and are used as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been studied for their anticancer properties and share structural similarities with pyrrolo[2,3-b]pyridine derivatives.
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound is another example of a pyrrolo[2,3-b]pyridine derivative with potential therapeutic applications.
The uniqueness of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
858116-82-2 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3O/c15-11-6-7-16-14-12(11)10(8-17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) |
InChI-Schlüssel |
LWALKWBYIAGBQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


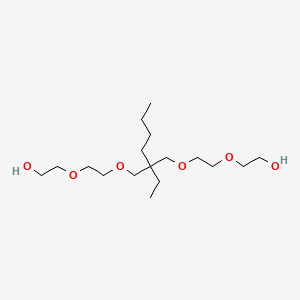
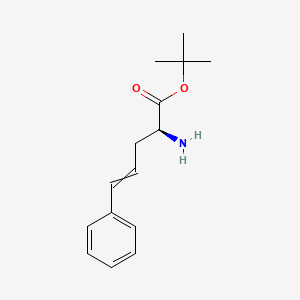
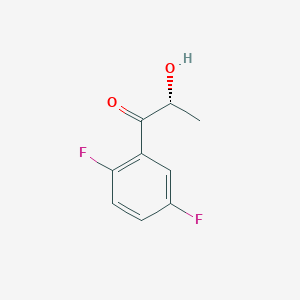
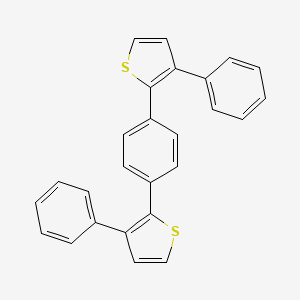

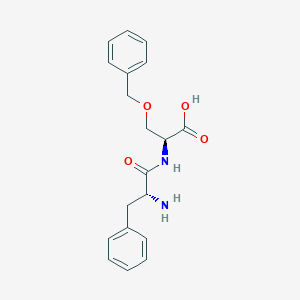
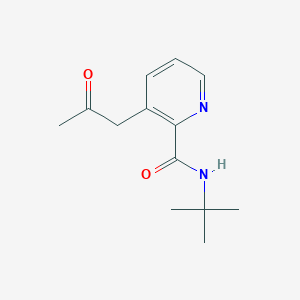
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
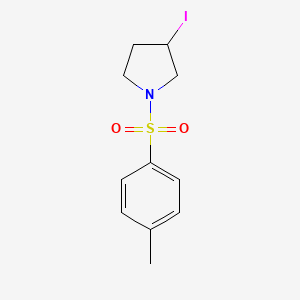
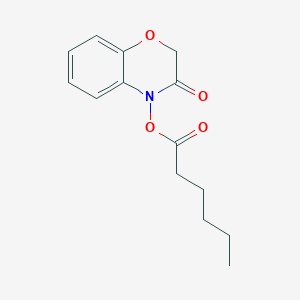
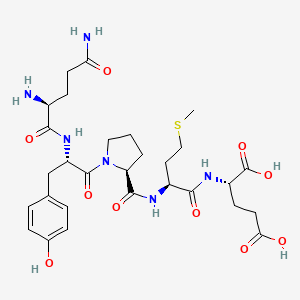
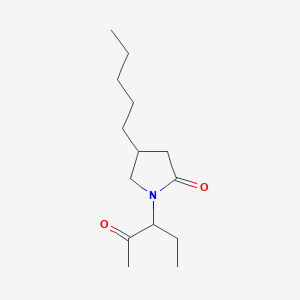
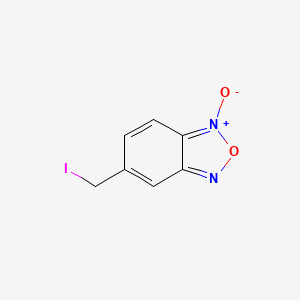
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
